molecular formula C6H10 B105217 3-Methylcyclopentene CAS No. 1120-62-3

3-Methylcyclopentene

Cat. No. B105217
CAS RN: 1120-62-3
M. Wt: 82.14 g/mol
InChI Key: CXOZQHPXKPDQGT-UHFFFAOYSA-N
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Description

3-Methylcyclopentene is a cyclic hydrocarbon compound that is commonly used in scientific research. It is a colorless liquid with a pungent odor and is highly flammable. This compound is widely used in the chemical industry as a solvent, and in the production of other chemicals.

Scientific Research Applications

Polymerization and Chemical Properties

  • 3-Methylcyclopentene, along with cyclopentene and 3-methylcyclohexene, has been utilized in polymerization studies. The polymerization rates of these cycloolefins vary, with ZIEGLER and cationic catalysts showing effectiveness in certain cases. The polymers derived from these processes exhibit partial crystallinity and distinct melting points, contributing to materials science and polymer chemistry (Boor, Youngman, & Dimbat, 1966).

Chemical Rearrangement and Electron Transfer

  • Research demonstrates that 3-methylcyclopentene can undergo regioselective rearrangement under specific conditions such as photoinduced electron transfer and radiolytic oxidation. This behavior is critical in understanding the chemical reactivity and potential applications in synthetic chemistry (Adam et al., 1994).

Chiral Properties and Gas Chromatography

  • The specific rotation and chiral properties of 3-Methylcyclopentene have been quantitatively assessed using gas chromatographic methods. This research is significant for the study of chirality in organic compounds and their separation techniques (Schurig & Gil-av, 1976).

Catalytic Reactions and Hydrocarbon Transformation

  • 3-Methylcyclopentene has been studied in transformations over various catalysts, revealing insights into reaction mechanisms such as dehydrogenation and cyclization. These findings have implications in catalysis and hydrocarbon processing (Paâl, Dobrovolszky, & Tétényi, 1976).

Synthesis of Chiral Polymers

  • Methods have been developed for synthesizing chiral polymers from 3-methylcyclopentene, offering potential applications in creating materials with unique optical properties (Sita, 1995).

Epoxidation and Hydroxylation Studies

properties

IUPAC Name

3-methylcyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-6-4-2-3-5-6/h2,4,6H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOZQHPXKPDQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870844
Record name 3-Methylcyclopent-1-ene
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Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

64.90 °C. @ 760.00 mm Hg
Record name 3-Methylcyclopentene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Methylcyclopentene

CAS RN

1120-62-3
Record name 3-Methylcyclopentene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclopentene
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Record name 3-Methylcyclopent-1-ene
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Record name 3-methylcyclopentene
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Record name 3-Methylcyclopentene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylcyclopentene
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3-Methylcyclopentene
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3-Methylcyclopentene
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3-Methylcyclopentene

Citations

For This Compound
780
Citations
J Boor, EA Youngman, M Dimbat - … Chemistry and Physics, 1966 - Wiley Online Library
The cycloolefins cyclopentene, 3‐methylcyclopentene, and 3‐methylcyclohexene have been polymerized. The polymerization rates were very low. Depending on the particular …
Number of citations: 65 onlinelibrary.wiley.com
AE Hansen, TD Bouman - Journal of the American Chemical …, 1985 - ACS Publications
We presentab initio extended basis set calculations of the electronic (UV and CD) spectra of (-)-tranj-cyclooctene and (3R)-3-methylcyclopentene in the random phase approximation (…
Number of citations: 58 pubs.acs.org
ALR Silva, C Moura, MDMCR da Silva - The Journal of Chemical …, 2019 - Elsevier
The standard molar enthalpies of formation in the gaseous state, at T = 298.15 K, of the 2-cyclopentenone and 3-methyl-2-cyclopentenone were derived from their standard molar …
Number of citations: 6 www.sciencedirect.com
RA Finnegan, PJ Wepplo - Tetrahedron, 1972 - Elsevier
… reaction of 3-methylcyclopentene … materials, the isomeric 3-methylcyclopentene oxides, II and III. While these could be obtained conveniently by oxidation of 3-methylcyclopentene (I), …
Number of citations: 14 www.sciencedirect.com
ME Bunnage, AM Chippindale, SG Davies… - Organic & …, 2003 - pubs.rsc.org
… -butyl (±)-3-methylcyclopentene-1-carboxylate occurs with … tert-butyl (±)-3-methylcyclopentene-1-carboxylate and an … of tert-butyl (±)-3-methylcyclopentene-1-carboxylate with lithium (S)-…
Number of citations: 32 pubs.rsc.org
Y Kitamori, M Yasunami, T Hioki, I Kikuchi… - Bulletin of the Chemical …, 1992 - journal.csj.jp
3H-Cyclopent[a]azulen-3-one and two methyl derivalives, which have a new tricyclic π-conjugated system, were synthesized starting from 9-methoxycarbonyl-1,2-dihydro-3H-cyclopent[…
Number of citations: 5 www.journal.csj.jp
AG Singer, S Wolff, WC Agosta - The Journal of Organic …, 1977 - ACS Publications
Photolysis of Substituted Norcamphors J. Org. Chem., Vol. 42, No. 8, 1977 1327 purification of the products are as follows:(A) UCON-550X-20%-50LB, 12 ft X 0.75 in.(od);(B) 10% …
Number of citations: 5 pubs.acs.org
NH Turner - Journal of the American Chemical Society, 1969 - ACS Publications
… radicals to form cyclopentene and 3-methylcyclopentene. With cyclopentene present … Preliminary experiments showed that 3-methylcyclopentene would decompose under the …
Number of citations: 6 pubs.acs.org
GR De Mare, GJ Collin - Journal of Molecular Structure: THEOCHEM, 1991 - Elsevier
… the minimum excess energy remaining in the 2-cyclopenten-1-yl and (E,E)-1,4-pentadien-3-yl radicals formed by C-CH 3 cleavage in the photolysis of 3-methylcyclopentene and 3-…
Number of citations: 4 www.sciencedirect.com
V Schurig, E Gil‐Av - Israel Journal of Chemistry, 1976 - Wiley Online Library
… Applying this procedure it was found that the specific rotation of (+)‐3‐methylcyclopentene is more than double that reported in the literature, namely [α] D 20 = + 174.5 ±4.5. …
Number of citations: 51 onlinelibrary.wiley.com

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